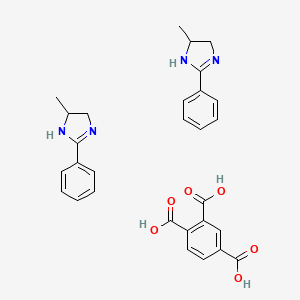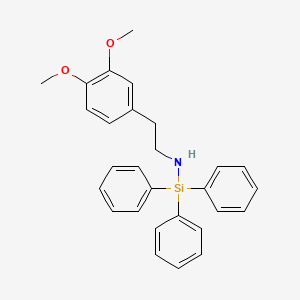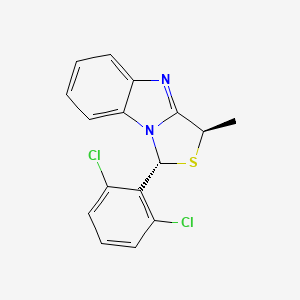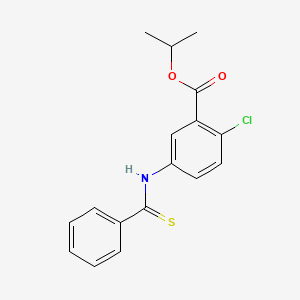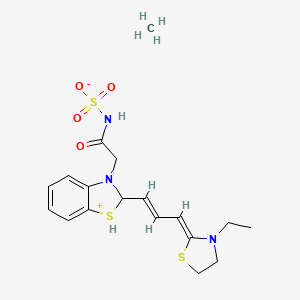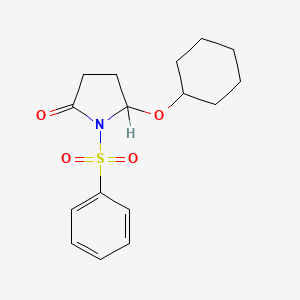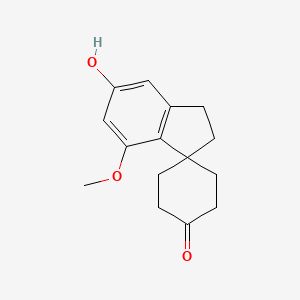
Ethacrynic dimer acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethacrynic dimer acid is a derivative of ethacrynic acid, which is a loop diuretic commonly used to treat high blood pressure and edema caused by diseases such as congestive heart failure, liver failure, and kidney failure . This compound retains many of the pharmacological properties of ethacrynic acid but has been modified to enhance its stability and efficacy in various applications.
Métodos De Preparación
The synthesis of ethacrynic dimer acid typically involves the reaction of ethacrynic acid with specific reagents under controlled conditions. One common method includes the reaction of 4-butyryl-2,3-dichloro-phenoxy acetic acid with dimethylamine or its salt to obtain an intermediate compound, which is then hydrolyzed and acidified to yield ethacrynic acid . This process can be further modified to produce this compound by introducing additional steps that promote dimerization.
Análisis De Reacciones Químicas
Ethacrynic dimer acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium bicarbonate, hydrochloric acid, and t-butylamine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while reduction reactions can produce reduced derivatives.
Aplicaciones Científicas De Investigación
Ethacrynic dimer acid has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying various chemical reactions and mechanisms. In biology and medicine, it has been explored for its potential as an anticancer agent due to its ability to inhibit key enzymes and pathways involved in cancer cell proliferation . Additionally, it has applications in the pharmaceutical industry for the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of ethacrynic dimer acid involves the inhibition of the Na-K-2Cl cotransporter (NKCC2) present in the thick ascending loop of Henle . This inhibition leads to increased excretion of sodium, potassium, and chloride ions, resulting in increased urinary output and reduction in extracellular fluid. The compound also affects various molecular targets and pathways, including glutathione reductase and detoxification gene expression, leading to increased cellular oxidative stress .
Comparación Con Compuestos Similares
Ethacrynic dimer acid is unique compared to other similar compounds due to its enhanced stability and efficacy. Similar compounds include other loop diuretics such as furosemide and bumetanide, which also inhibit the Na-K-2Cl cotransporter but differ in their chemical structure and pharmacokinetic properties . Unlike this compound, these compounds may have different side effect profiles and dosing requirements.
Propiedades
Número CAS |
71545-13-6 |
|---|---|
Fórmula molecular |
C25H24Cl4O8 |
Peso molecular |
594.3 g/mol |
Nombre IUPAC |
2-[4-[4-[4-(carboxymethoxy)-2,3-dichlorobenzoyl]-2-ethylhexanoyl]-2,3-dichlorophenoxy]acetic acid |
InChI |
InChI=1S/C25H24Cl4O8/c1-3-12(24(34)14-5-7-16(22(28)20(14)26)36-10-18(30)31)9-13(4-2)25(35)15-6-8-17(23(29)21(15)27)37-11-19(32)33/h5-8,12-13H,3-4,9-11H2,1-2H3,(H,30,31)(H,32,33) |
Clave InChI |
NFRXOQLTBCBALR-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC(CC)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl)C(=O)C2=C(C(=C(C=C2)OCC(=O)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



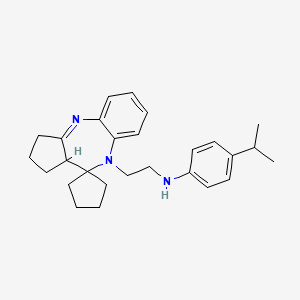
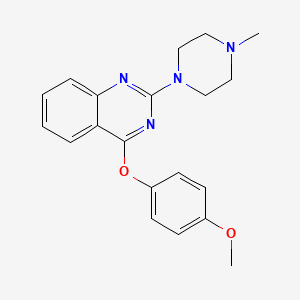
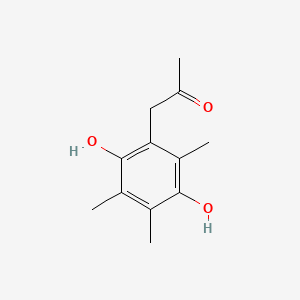
![N-(4,7,14,20,27,37-hexaoxo-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(44),2(18),3(16),6(15),8(13),9,11,19(28),21,23,25,29,31,33,35,38,40,42-octadecaen-9-yl)benzamide](/img/structure/B12720810.png)
